

Application Notes & Protocols: A Validated Method for Aziprotryne Residue Analysis

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Compound of Interest

Compound Name: **Aziprotryne**

Cat. No.: **B1232060**

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Introduction

Aziprotryne is a triazine herbicide that was previously used for the control of broad-leaved and grassy weeds in various crops. Due to its potential for environmental persistence, it is crucial to have a reliable and validated method for the analysis of its residues in environmental matrices such as soil and water, as well as in food commodities. This document provides a detailed application note and protocols for the determination of **Aziprotryne** residues. The methodologies described are based on established analytical techniques for triazine herbicides and include sample preparation, extraction, clean-up, and instrumental analysis.

Aziprotryne is considered an obsolete herbicide in many regions.^[1] In the European Union, it is not an approved active substance.^[2] For food and feed commodities, a default Maximum Residue Level (MRL) of 0.01 mg/kg is applicable in the EU.^[3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for a validated method for the analysis of triazine herbicides, which can be considered indicative for the analysis of **Aziprotryne**. These values are based on methodologies developed for herbicides of the same chemical class and are provided as a benchmark for method validation.

Table 1: Method Performance for Triazine Herbicide Analysis in Water (via SPE-LC-PDA)

Parameter	Value
Limit of Detection (LOD)	0.026–0.084 µg/L
Limit of Quantification (LOQ)	0.088–0.28 µg/L
Recovery	65–94%
Relative Standard Deviation (RSD)	< 0.36%

Data adapted from a validated method for triazine herbicides.[3][4]

Table 2: Method Performance for Triazine Herbicide Analysis in Soil (via UE-LC-PDA)

Parameter	Value
Limit of Detection (LOD)	0.0028–0.0083 mg/kg
Limit of Quantification (LOQ)	0.0089–0.028 mg/kg
Recovery	75–100%
Relative Standard Deviation (RSD)	< 4.6%

Data adapted from a validated method for triazine herbicides.[3][4]

Experimental Protocols

Protocol 1: Aziprotryne Residue Analysis in Water Samples

This protocol details the extraction and clean-up of **Aziprotryne** residues from water samples using Solid Phase Extraction (SPE).

1. Materials and Reagents

- **Aziprotryne** analytical standard
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
- Glass fiber filters (1.6 μ m)
- Nitrogen gas, high purity
- Vortex mixer
- SPE manifold
- Evaporation system

2. Sample Preparation and Extraction

- Collect water samples in clean glass bottles.
- Filter the water samples through a 1.6 μ m glass fiber filter to remove any particulate matter.
- Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
- Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- After loading, dry the cartridge under vacuum for 10 minutes.

3. Elution and Concentration

- Elute the retained **Aziprotryne** from the SPE cartridge with 10 mL of methanol into a collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC analysis.

- Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.

Protocol 2: Aziprotryne Residue Analysis in Soil Samples

This protocol describes the extraction and clean-up of **Aziprotryne** residues from soil samples using Ultrasonic Extraction (UE).

1. Materials and Reagents

- **Aziprotryne** analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Sodium sulfate, anhydrous
- Centrifuge and centrifuge tubes (50 mL)
- Ultrasonic bath
- Syringe filters (0.45 µm, PTFE)
- Rotary evaporator

2. Sample Preparation and Extraction

- Air-dry the soil sample and sieve it through a 2 mm sieve to remove stones and debris.
- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
- Add 20 mL of methanol to the soil sample.
- Place the centrifuge tube in an ultrasonic bath and extract for 15 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.

- Decant the supernatant into a clean flask.
- Repeat the extraction process (steps 3-6) with another 20 mL of methanol.
- Combine the supernatants.

3. Clean-up and Concentration

- Add 5 g of anhydrous sodium sulfate to the combined extract to remove any residual water.
- Filter the extract through a 0.45 μm PTFE syringe filter.
- Concentrate the filtrate to approximately 1 mL using a rotary evaporator at 40°C.
- Transfer the concentrated extract to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC analysis.
- Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.

Protocol 3: QuEChERS-based Sample Preparation for Plant Matrices (General Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.[\[1\]](#)[\[5\]](#)[\[6\]](#)

1. Materials and Reagents

- Acetonitrile (MeCN)
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Sodium citrate dibasic sesquihydrate

- Sodium citrate tribasic dihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - optional, for pigmented samples
- Centrifuge and centrifuge tubes (50 mL and 15 mL)

2. Extraction

- Homogenize a representative sample of the plant material.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately shake the tube vigorously for 1 minute.
- Centrifuge at \geq 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Clean-up

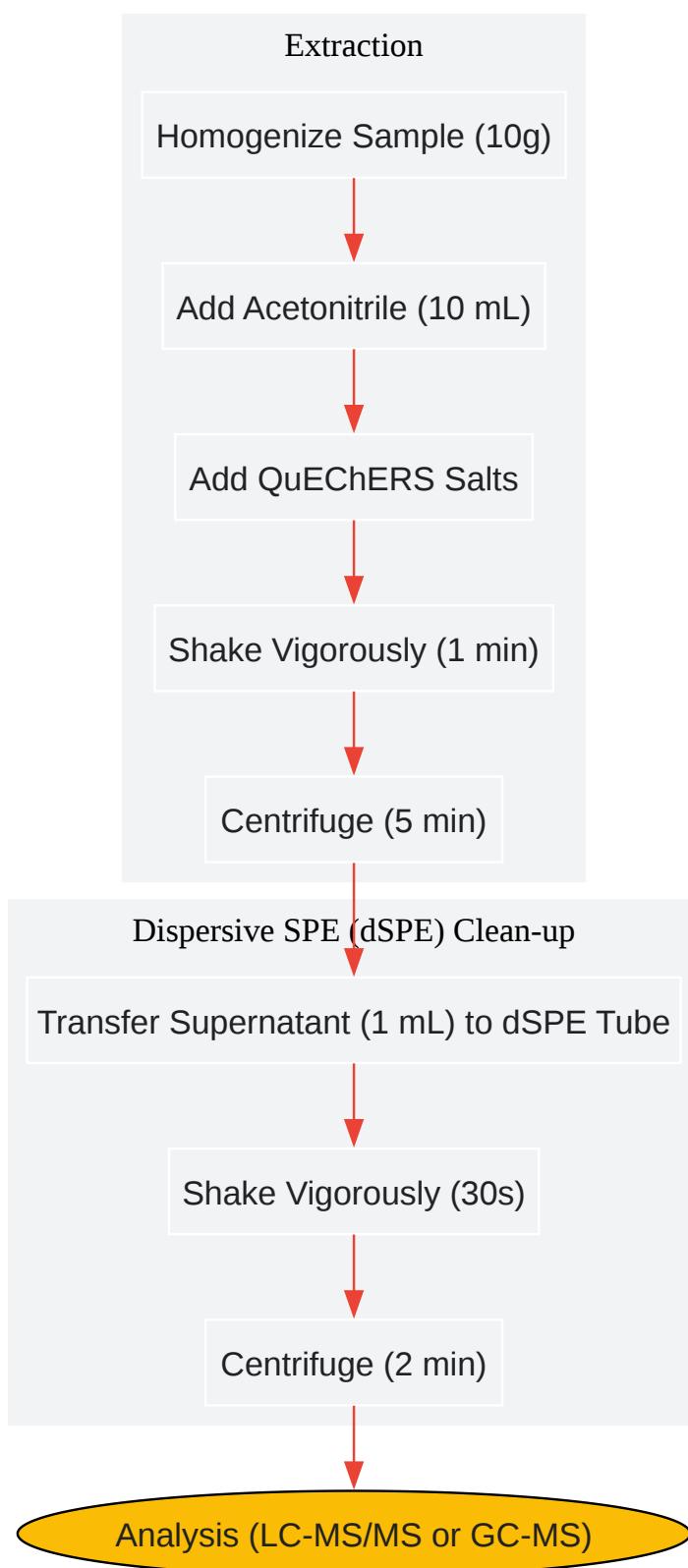
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing PSA and MgSO₄ (and C18 or GCB if necessary).
- Shake the dSPE tube vigorously for 30 seconds.
- Centrifuge at a high speed for 2 minutes.
- The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Instrumental Analysis: Liquid Chromatography with Photodiode Array Detection (LC-PDA)

- Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 30°C
- PDA Detection: Monitor at the wavelength of maximum absorbance for **Aziprotryne** (typically around 220-280 nm).
- Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from analytical standards.

Visualizations



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